Biotin-PEG8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-PEG8-amine is a biotinylation reagent characterized by a terminal primary amine group. This compound is composed of biotin, a polyethylene glycol (PEG) spacer with eight ethylene glycol units, and an amine group. The PEG spacer enhances the aqueous solubility of the biotin conjugate and minimizes steric hindrance during binding to avidin molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG8-amine typically involves the conjugation of biotin to a PEG chain terminated with an amine group. The process begins with the activation of biotin using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester. This activated biotin is then reacted with an amine-terminated PEG8 under mild conditions to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity and consistency. The product is typically purified using techniques such as column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions: Biotin-PEG8-amine primarily undergoes substitution reactions due to the presence of the terminal amine group. The amine group can react with carboxyl groups or phosphate groups to form stable amide bonds .
Common Reagents and Conditions:
Coupling Reagents: N-hydroxysuccinimide (NHS), carbodiimides (e.g., EDC)
Reaction Conditions: Mild aqueous conditions, typically at room temperature or slightly elevated temperatures
Major Products:
Amide Bonds: Formed when the amine group reacts with carboxyl groups
Phosphoramidate Bonds: Formed when the amine group reacts with phosphate groups
Aplicaciones Científicas De Investigación
Biotin-PEG8-amine is widely used in various scientific research fields due to its biotinylation capabilities and enhanced solubility properties:
Mecanismo De Acción
Biotin-PEG8-amine exerts its effects through biotinylation, a process where biotin is covalently attached to biomolecules. The terminal amine group of this compound reacts with carboxyl or phosphate groups on target molecules, forming stable amide or phosphoramidate bonds. This biotinylation enhances the binding affinity of the target molecules to avidin or streptavidin, facilitating their detection, purification, or immobilization .
Comparación Con Compuestos Similares
Biotin-PEG2-amine: Contains a shorter PEG spacer, resulting in lower solubility and higher steric hindrance compared to Biotin-PEG8-amine.
Biotin-PEG4-amine: Intermediate in terms of spacer length and solubility properties.
Biotin-PEG12-amine: Contains a longer PEG spacer, offering even greater solubility but potentially increased steric hindrance.
Uniqueness of this compound: this compound strikes a balance between solubility and steric hindrance, making it a versatile choice for various bioconjugation applications. Its PEG8 spacer provides sufficient flexibility and aqueous solubility, while the terminal amine group ensures efficient coupling to target molecules .
Propiedades
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N4O10S/c29-5-7-35-9-11-37-13-15-39-17-19-41-21-22-42-20-18-40-16-14-38-12-10-36-8-6-30-26(33)4-2-1-3-25-27-24(23-43-25)31-28(34)32-27/h24-25,27H,1-23,29H2,(H,30,33)(H2,31,32,34)/t24-,25-,27-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEDJIKXCRNXKQ-KLJDGLGGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54N4O10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.